N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound that features a chlorinated phenyl group and a pyrimidinyl ether moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 3-chloroaniline with 2-chloropyrimidine in the presence of a base to form the intermediate 3-chlorophenyl-2-pyrimidinyl ether. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The chlorophenyl and pyrimidinyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(pyridin-2-yloxy)acetamide: Similar structure but with a pyridine ring instead of pyrimidine.
N-(3-chlorophenyl)-2-(pyrimidin-4-yloxy)acetamide: Similar structure but with the pyrimidine ring substituted at a different position.
Uniqueness
N-(3-chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more suitable for certain applications compared to its analogs.
Biological Activity
N-(3-Chlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its structural formula, which features a chlorophenyl group and a pyrimidin-2-yloxy moiety linked to an acetamide. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, revealing promising inhibition percentages:
- Non-Small Cell Lung Cancer (NCI-H522) : Inhibition percentages ranged from 50% to over 70% for certain derivatives.
- Melanoma (SK-MEL-5) : Compounds showed inhibition rates between 62% and 83%.
- Breast Cancer (T-47D) : Notable inhibition percentages were also observed, often exceeding 60% .
Anti-inflammatory Activity
The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Research indicates that related pyrimidine derivatives significantly decrease the expression of inflammatory markers such as iNOS and COX-2. For instance, certain derivatives have shown higher suppressive effects compared to established anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that electron-releasing substituents enhance anti-inflammatory activity, while modifications on the pyrimidine ring can affect potency against various targets .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Type | Inhibition Percentage (%) |
---|---|---|
Compound A | Non-Small Cell Lung | 73.62 |
Compound B | Melanoma | 67.48 |
Compound C | Breast Cancer | 72.72 |
Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives
Compound Name | Target Enzyme | Expression Reduction (%) |
---|---|---|
Derivative X | COX-2 | 85 |
Derivative Y | iNOS | 78 |
Case Study 1: Evaluation of Anticancer Properties
A study conducted on a series of chlorophenyl derivatives demonstrated their efficacy in inhibiting cell proliferation in various cancer models. The results indicated that modifications in the aromatic moiety significantly impacted the anticancer activity, with specific substitutions leading to enhanced potency against tumor growth .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives, including those similar to this compound. The study found that these compounds effectively reduced the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-4-10(7-9)16-11(17)8-18-12-14-5-2-6-15-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQGDWMGAKBUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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